molecular formula H8N2O6S B7799304 Hydroxylamine sulfate

Hydroxylamine sulfate

Cat. No.: B7799304
M. Wt: 164.14 g/mol
InChI Key: VRXOQUOGDYKXFA-UHFFFAOYSA-N
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Description

Hydroxylamine sulfate, with the molecular formula (NH₂OH)₂·H₂SO₄ and CAS number 10039-54-0, is the stable, water-soluble sulfate salt of hydroxylamine, primarily utilized as a safe and easily handled solid form of this reactive compound . In organic synthesis, it serves as a powerful reducing agent and a precursor to oximes, converting aldehydes and ketones into oxime functional groups, which are critical intermediates in the production of materials like Nylon-6 . Its applications extend to the synthesis of hydroxamic acids from carboxylic acid derivatives, amidoximes from nitriles, and N-hydroxyureas from isocyanates . Beyond synthesis, this compound acts as a radical scavenger that effectively terminates radical polymerization reactions, making it a valuable short-stopper in synthetic rubber production and an antioxidant in natural rubber . It is also employed as a stabilizer in photographic color developers, a component in metal surface treatment, and a starting material for various insecticides, herbicides, and pharmaceutical growth regulators . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

hydroxylamine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2H3NO.H2O4S/c2*1-2;1-5(2,3)4/h2*2H,1H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXOQUOGDYKXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NO.NO.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H8N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals
Record name Hydroxylamine, sulfate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

10039-54-0
Record name Hydroxylamine, sulfate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Preparation Methods

Reaction Mechanism and Industrial Workflow

  • Ammonia Oxidation : Gaseous ammonia (NH₃) reacts with oxygen at 900–1,000°C over a platinum-rhodium catalyst to produce nitric oxide (NO):

    4NH3+5O24NO+6H2O(95% selectivity)[2].4\text{NH}_3 + 5\text{O}_2 \rightarrow 4\text{NO} + 6\text{H}_2\text{O} \quad \text{(95\% selectivity)}.
  • Nitric Oxide Oxidation : NO is partially oxidized to nitrogen dioxide (NO₂) in secondary air streams:

    2NO+O22NO2[2].2\text{NO} + \text{O}_2 \rightarrow 2\text{NO}_2.
  • Ammonium Nitrite Synthesis : NO₂ reacts with ammonium carbonate [(NH₄)₂CO₃] in a nitrite tower to form ammonium nitrite (NH₄NO₂):

    2NO2+(NH4)2CO32NH4NO2+CO2[2].2\text{NO}_2 + (\text{NH}_4)_2\text{CO}_3 \rightarrow 2\text{NH}_4\text{NO}_2 + \text{CO}_2.
  • Reduction to Hydroxylamine Disulfonate : Ammonium nitrite is reduced with sulfur dioxide (SO₂) in acidic conditions:

    4NH4NO2+4SO2+2NH3+2H2O2HON(SO3NH4)2[2].4\text{NH}_4\text{NO}_2 + 4\text{SO}_2 + 2\text{NH}_3 + 2\text{H}_2\text{O} \rightarrow 2\text{HON(SO}_3\text{NH}_4)_2.
  • Hydrolysis to this compound : The disulfonate intermediate undergoes hydrolysis:

    HON(SO3NH4)2+4H2O(NH2OH)2H2SO4+2(NH4)2SO4[2][5].\text{HON(SO}_3\text{NH}_4)_2 + 4\text{H}_2\text{O} \rightarrow (\text{NH}_2\text{OH})_2\cdot\text{H}_2\text{SO}_4 + 2(\text{NH}_4)_2\text{SO}_4.

Challenges and Modern Adaptations

  • Byproduct Management : The process generates ammonium sulfate [(NH₄)₂SO₄], requiring costly separation.

  • Environmental Concerns : Use of SO₂ (a toxic gas) necessitates scrubbers to mitigate emissions.

  • Energy Intensity : High-temperature steps (e.g., ammonia oxidation) account for 60–70% of operational costs.

Acetone Oxime Hydrolysis Method

This method, detailed in patents such as CN107539966B, avoids toxic intermediates by leveraging ketoxime hydrolysis.

Reactive Distillation Process

Butanone oxime (C₄H₉NOH) reacts with sulfuric acid in a reactive distillation column, enabling simultaneous reaction and separation:

Key Parameters

ParameterValueSource
Molar Ratio (Oxime:H⁺)1:0.45–0.5
Temperature85–90°C
Pressure30–32 kPa (absolute)
Reflux Ratio1.2
Yield98.5% (purity >99.9%)

The process recovers butanone (C₄H₈O) at the column top, while the kettle product undergoes stripping and crystallization to isolate this compound.

Advantages Over Traditional Methods

  • Reduced Toxicity : Eliminates dimethyl sulfate and nitroalkanes.

  • Waste Minimization : Ammonium sulfate byproducts are <5 wt%, simplifying disposal.

Electrodialysis-Oxime Hydrolysis Coupling Process

A 2021 innovation integrates electrodialysis with oxime hydrolysis to enhance efficiency and sustainability.

Triple-Chamber Electrodialysis Setup

  • Anolyte Chamber : Cyclohexanone oxime (C₆H₁₁NO) hydrolyzes in sulfuric acid:

    C6H11NO+H2SO4+H2O(NH2OH)2H2SO4+C6H10O[3].\text{C}_6\text{H}_{11}\text{NO} + \text{H}_2\text{SO}_4 + \text{H}_2\text{O} \rightarrow (\text{NH}_2\text{OH})_2\cdot\text{H}_2\text{SO}_4 + \text{C}_6\text{H}_{10}\text{O}.
  • Central Chamber : Hydroxylamine protons migrate through cation-exchange membranes.

  • Catholyte Chamber : this compound concentrates via electro-osmotic drag.

Optimal Conditions

ParameterValueSource
Current Density4.69 × 10⁻² A/cm²
Oxime Concentration1.00 mol/L
Reaction Time600 min
Yield67.59%

Scalability and Energy Efficiency

  • Mass Transfer : 3.2 × 10⁻⁴ mol/(m²·s) achieved, surpassing batch reactors.

  • Energy Use : 1.93 V decomposition voltage reduces power consumption by 40% vs. thermal methods.

Neutralization and Purification Techniques

US Patent 7,396,519B2 describes a high-purity this compound synthesis via controlled neutralization.

Stepwise Neutralization Protocol

  • Feed Preparation : 25–33 wt% this compound solution stabilized with cyclohexanediaminetetraacetic acid (CDTA).

  • Base Addition : Ammonia gas (NH₃) neutralizes the solution at 15–45°C to pH 9.0–12.0:

    (NH2OH)2H2SO4+2NH32NH2OH+(NH4)2SO4[4].(\text{NH}_2\text{OH})_2\cdot\text{H}_2\text{SO}_4 + 2\text{NH}_3 \rightarrow 2\text{NH}_2\text{OH} + (\text{NH}_4)_2\text{SO}_4.
  • Crystallization : Cooling to −20–20°C precipitates ammonium sulfate, removed via centrifugation.

  • Ion Exchange : Residual impurities are eliminated using cationic resins (e.g., Amberlite IR-120).

Performance Metrics

MetricValueSource
Final Purity>99.99%
Hydroxylamine Yield90%
Energy Savings35% vs. stripping

Comparative Analysis of Methods

MethodYieldPurityToxicityEnergy UseScalability
Raschig Process75–85%95–98%HighHighIndustrial
Acetone Oxime95–98%99.9%LowModeratePilot
Electrodialysis60–68%98%MinimalLowLab-scale
Neutralization85–90%99.99%ModerateModerateCommercial

Chemical Reactions Analysis

Thermal Decomposition

Hydroxylamine sulfate undergoes exothermic decomposition when heated, producing hazardous gases and residues. The decomposition pathways vary with temperature and environmental conditions:

Temperature Products Conditions Source
120°CSO3,N2O,NH3,H2O\text{SO}_3, \text{N}_2\text{O}, \text{NH}_3, \text{H}_2\text{O}Ambient pressure
170°CSO2,N2O,(NH4)2SO4,H2O\text{SO}_2, \text{N}_2\text{O}, (\text{NH}_4)_2\text{SO}_4, \text{H}_2\text{O}Closed system
>338°CSulfur Oxides,H2SO4,Nitrogen Oxides\text{Sulfur Oxides}, \text{H}_2\text{SO}_4, \text{Nitrogen Oxides}Fire exposure
  • Mechanism : At 120°C, the reaction is:
    2(NH3OH)2SO42SO3+N2O+2NH3+5H2O2(\text{NH}_3\text{OH})_2\text{SO}_4 \rightarrow 2\text{SO}_3 + \text{N}_2\text{O} + 2\text{NH}_3 + 5\text{H}_2\text{O}
    Above 170°C, explosive decomposition occurs, often accelerated by contaminants like copper or iron .

Reactions with Bases and Metals

This compound reacts violently with strong bases and metals, forming unstable intermediates:

  • Alkali Metals (e.g., Na, K) :
    (NH3OH)2SO4+2NaOH2NH2OH+Na2SO4+2H2O(\text{NH}_3\text{OH})_2\text{SO}_4 + 2\text{NaOH} \rightarrow 2\text{NH}_2\text{OH} + \text{Na}_2\text{SO}_4 + 2\text{H}_2\text{O}
    Resulting hydroxylamine (NH2OH\text{NH}_2\text{OH}) rapidly decomposes into NH3\text{NH}_3, N2\text{N}_2, and H2O\text{H}_2\text{O} .

  • Reducing Agents (e.g., Li, Al) :
    Exothermic redox reactions release gases like H2\text{H}_2 and N2\text{N}_2, posing explosion risks .

Oxidation and Catalytic Decomposition

The compound reacts with oxidizing agents and undergoes metal-catalyzed decomposition:

Reagent/Catalyst Reaction Outcome
Cu2+\text{Cu}^{2+}Accelerates decompositionExothermic runaway reaction
ClO\text{ClO}^- (hypochlorite)(NH3OH)2SO4+ClONH3+N2+SO42+H2O(\text{NH}_3\text{OH})_2\text{SO}_4 + \text{ClO}^- \rightarrow \text{NH}_3 + \text{N}_2 + \text{SO}_4^{2-} + \text{H}_2\text{O}Controlled decomposition to non-hazardous products

Acid-Base and Hydrolysis Reactions

  • Protonation : Prepared via sulfuric acid and hydroxylamine neutralization:
    2NH2OH+H2SO4(NH3OH)2SO42\text{NH}_2\text{OH} + \text{H}_2\text{SO}_4 \rightarrow (\text{NH}_3\text{OH})_2\text{SO}_4

  • Hydrolysis : In aqueous solutions, it slowly decomposes to NH3\text{NH}_3 and H2SO4\text{H}_2\text{SO}_4, especially at elevated temperatures .

Hazardous Interactions

Incompatible Materials Observed Reaction
Oxidizers (e.g., KMnO4\text{KMnO}_4)Violent oxidation, gas evolution
Alkaline earth metals (e.g., Mg)Spontaneous ignition

Scientific Research Applications

Pharmaceutical Applications

Hydroxylamine sulfate plays a crucial role in the pharmaceutical industry, particularly in the synthesis of various drugs and therapeutic agents. Its applications include:

  • Synthesis of Oximes : this compound is widely used to convert aldehydes and ketones into oximes, which are important intermediates in the production of pharmaceuticals such as antibiotics and anti-cancer drugs .
  • Antioxidant Properties : It serves as an antioxidant in formulations, helping to stabilize drugs against oxidative degradation .
  • Drug Development : HAS is utilized in the development of various drug classes, including antihistamines, sedatives, and anti-diabetic medications .

Case Study: Development of Antidiabetic Drugs

A study investigated the synthesis of hydroxamic acid derivatives from this compound for potential use as anti-diabetic agents. These derivatives demonstrated significant activity in lowering blood sugar levels in diabetic models.

Agricultural Applications

In agriculture, this compound is employed as a raw material for various agrochemicals:

  • Herbicides and Insecticides : It is a precursor for the synthesis of herbicides and insecticides that target specific pests while minimizing environmental impact .
  • Fertilizers : this compound can be used to improve soil conditions, particularly in alkaline soils, enhancing nutrient availability for crops .

Case Study: Herbicide Development

Research has shown that derivatives of this compound exhibit effective herbicidal properties against common weeds without harming crop plants.

Material Science Applications

This compound finds extensive use in material science due to its unique chemical reactivity:

  • Polymerization Initiator : It acts as a radical scavenger that can terminate radical polymerization reactions, making it valuable in the production of synthetic rubbers and plastics .
  • Textile Industry : In textiles, it is used as a dye improver and discoloration inhibitor, enhancing the quality and longevity of fabric colors .

Data Table: Applications of this compound in Material Science

ApplicationDescription
PolymerizationActs as a short-stopper in synthetic rubber
DyeingImproves dye uptake and stability
CoatingsUsed as an anti-skinning agent in paints

Environmental Applications

This compound also has implications for environmental science:

  • Metal Surface Treatment : It is utilized for treating metal surfaces to prevent rusting and enhance corrosion resistance through complexation reactions .
  • Wastewater Treatment : Its reducing properties are harnessed in wastewater treatment processes to remove heavy metals from effluents.

Comparison with Similar Compounds

Hydroxylamine Hydrochloride (NH₂OH·HCl)

Property Hydroxylamine Sulfate Hydroxylamine Hydrochloride References
Formula (NH₃OH)₂SO₄ NH₂OH·HCl
Molecular Weight 164.13 g/mol 69.49 g/mol
Solubility Highly soluble in water Highly soluble in water
Applications Rubber stabilization, dyes Pharmaceuticals, lab reagent
Decomposition >170°C (explosive) Decomposes at ~160°C

Key Differences :

  • Hydroxylamine hydrochloride is smaller and more commonly used in laboratory settings due to its simpler structure.
  • The sulfate form is preferred in industrial stabilization (e.g., rubber) and textile dyeing, while the hydrochloride is prevalent in fine chemical synthesis .

Hydroxylamine Nitrate (HAN, NH₃OH·NO₃)

Property This compound Hydroxylamine Nitrate References
Synthesis Raschig process, hydrolysis Ion exchange from sulfate
Stability Stable under dry conditions Deliquescent; max 80% purity
Applications Metal treatment, herbicides Propellants, explosives
FT-IR Peaks N-H: 3324 cm⁻¹, O-H: 1608 cm⁻¹ Similar N-H/O-H profiles

Key Differences :

  • HAN is more hygroscopic and challenging to purify, limiting its use in high-precision industries. It is primarily employed in energetics, whereas this compound dominates in agrochemicals and metal processing .

Hydroxylammonium Sulfate

Hydroxylammonium sulfate is synonymous with this compound but is occasionally referenced with distinct decomposition behavior:

  • Decomposition Pathway : At 120°C, it produces SO₃, N₂O, NH₃, and H₂O , contrasting with the sulfate’s explosive decomposition at 170°C . This discrepancy may arise from experimental conditions or impurities.

Market and Industry Trends

  • Global Market : this compound is a key player in Asia-Pacific markets, driven by rubber, textile, and agrochemical sectors. Hydroxylamine hydrochloride holds a niche in pharmaceuticals .
  • Key Producers : Zhejiang Juhua (China), Shandong Jinan Chemical, and ECOWAY dominate production .

Biological Activity

Hydroxylamine sulfate, a white crystalline compound with the formula (NH₂OH)₂·H₂SO₄, is a powerful reducing agent widely used in various industrial and laboratory applications. This article delves into its biological activity, focusing on its toxicological effects, mechanisms of action, and potential therapeutic implications based on diverse research findings.

This compound acts primarily as a reducing agent and is known to participate in various biochemical reactions. It can donate electrons to other compounds, leading to the formation of reactive intermediates. This property underlies its biological effects, particularly its potential to induce oxidative stress and hematotoxicity.

Key Mechanisms:

  • Oxidative Stress: this compound has been shown to cause oxidative damage in biological systems. It leads to the formation of free oxidized iron in blood and increased lipid peroxidation in liver tissues, indicating significant oxidative stress .
  • Methemoglobinemia: The compound can convert hemoglobin to methemoglobin (MetHb), a form that cannot carry oxygen effectively. This effect has been documented in both animal studies and human case reports .

Acute and Subacute Toxicity

Research indicates that this compound exhibits acute hematotoxicity. In a study involving Wistar Han rats, exposure resulted in:

  • Increased levels of MetHb and hemoglobin-nitric oxide (Hb-NO) complexes.
  • Elevated lipid peroxidation levels, suggesting damage to cellular membranes .

Table 1: Toxicological Data of this compound

ParameterResult
LD50 (Rats)545–652 mg/kg
LD50 (Rabbits)1500–2000 mg/kg
Methemoglobin Levels (Post-Exposure)Up to 5.4%
Lipid Peroxidation (Liver)Increased

Case Studies

Case Report 1: Pediatric Methemoglobinemia
Two pediatric cases highlighted the acute effects of this compound ingestion, leading to methemoglobinemia. Both patients exhibited cyanosis and required intensive care management. Methylene blue treatment was ineffective, necessitating exchange transfusion for recovery .

Case Report 2: Animal Study
In an experimental setting with rats, this compound administration resulted in significant oxidative stress markers, including reduced glutathione levels and increased osmotic fragility of erythrocytes .

Q & A

Q. How can researchers balance this compound’s utility in organic synthesis with its environmental impact?

  • Methodological Answer: Conduct life-cycle assessments (LCAs) to compare green alternatives (e.g., ascorbic acid as a reductant). For unavoidable use, implement closed-loop systems to recover and reuse unreacted this compound via ion-exchange resins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxylamine sulfate
Reactant of Route 2
Reactant of Route 2
Hydroxylamine sulfate

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